tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate
Brand Name: Vulcanchem
CAS No.: 1387533-90-5
VCID: VC3364428
InChI: InChI=1S/C13H17BrN2O3/c1-13(2,3)19-12(18)15-8-11(17)16-10-6-4-5-9(14)7-10/h4-7H,8H2,1-3H3,(H,15,18)(H,16,17)
SMILES: CC(C)(C)OC(=O)NCC(=O)NC1=CC(=CC=C1)Br
Molecular Formula: C13H17BrN2O3
Molecular Weight: 329.19 g/mol

tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate

CAS No.: 1387533-90-5

Cat. No.: VC3364428

Molecular Formula: C13H17BrN2O3

Molecular Weight: 329.19 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate - 1387533-90-5

Specification

CAS No. 1387533-90-5
Molecular Formula C13H17BrN2O3
Molecular Weight 329.19 g/mol
IUPAC Name tert-butyl N-[2-(3-bromoanilino)-2-oxoethyl]carbamate
Standard InChI InChI=1S/C13H17BrN2O3/c1-13(2,3)19-12(18)15-8-11(17)16-10-6-4-5-9(14)7-10/h4-7H,8H2,1-3H3,(H,15,18)(H,16,17)
Standard InChI Key MBUXONDDHXTEKD-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC(=O)NC1=CC(=CC=C1)Br
Canonical SMILES CC(C)(C)OC(=O)NCC(=O)NC1=CC(=CC=C1)Br

Introduction

Chemical Identity and Structure

Basic Information

tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate is an organic compound formally identified by its Chemical Abstracts Service (CAS) registry number 1365272-51-0 . The compound belongs to the carbamate family, featuring a tert-butyloxycarbonyl (Boc) protecting group connected to a methylcarbamoyl linkage that bridges to a 3-bromophenyl group.

Structural Characteristics

The structure of tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate features several key components:

  • A tert-butyl group connected to a carbamate functionality

  • A methylene bridge connecting the carbamate to a carbamoyl group

  • A 3-bromophenyl group attached to the carbamoyl nitrogen

This arrangement results in a molecule with multiple functional groups that contribute to its chemical behavior and potential applications . The presence of the bromine atom at the meta position of the phenyl ring creates an electron-withdrawing effect that influences the reactivity of the aromatic system.

Molecular Properties

Based on available data, the key molecular properties of tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate include:

PropertyValue
Molecular FormulaC13H17BrN2O3
Molecular WeightApproximately 329.19 g/mol
Physical StateSolid (at standard conditions)
Structural ClassificationCarbamate derivative
CAS Number1365272-51-0

The compound contains multiple functional groups that contribute to its chemical behavior, including the carbamate group (–NHCOO–), carbamoyl group (–NHCO–), and bromophenyl moiety . These structural features provide sites for various chemical transformations and interactions.

Synthesis and Preparation Methods

Reaction Conditions

The synthesis would typically require controlled conditions to ensure selectivity and yield:

  • Temperature control (usually between 0-25°C for the coupling step)

  • Inert atmosphere (N2 or Ar) to prevent side reactions

  • Appropriate solvents (THF, DCM, or DMF) depending on the specific reaction step

  • Coupling reagents such as EDC/HOBt, HBTU, or HATU for the amide formation step

Similar compounds in the carbamate family are typically synthesized under specific conditions to ensure high purity and yield. The reaction involving the formation of the carbamoyl linkage would require careful control of pH and temperature to minimize side reactions.

Alternative Synthesis Routes

Alternative approaches might include:

  • Using 3-bromophenyl isocyanate to directly react with a Boc-protected glycine derivative

  • Employing solid-phase synthesis techniques if the compound is needed as an intermediate in peptide chemistry

  • Utilizing microwave-assisted synthesis to improve reaction rates and yields

The specific synthetic route would depend on the scale required, available starting materials, and desired purity of the final product.

Chemical Reactivity and Transformations

Functional Group Reactivity

tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate contains several reactive functional groups that can undergo various transformations:

  • The Boc (tert-butyloxycarbonyl) group can be cleaved under acidic conditions (commonly with TFA or HCl) to reveal a free amine

  • The bromine substituent on the phenyl ring serves as a handle for various metal-catalyzed coupling reactions

  • The carbamoyl linkage provides stability but can be hydrolyzed under harsh conditions

The bromine at the meta position of the phenyl ring is particularly valuable as a site for cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings. This reactivity is comparable to that observed in other brominated aromatic compounds, such as tert-butyl N-[(2-bromothiophen-3-yl)methyl]carbamate, which undergoes substitution reactions with various nucleophiles.

Reaction TypeReagentsPotential Products
DeprotectionTFA or HCl in DCMFree amine derivative
Suzuki CouplingBoronic acids, Pd catalystAryl-substituted derivatives
Amide HydrolysisStrong base (NaOH) or acid (HCl)Carboxylic acid and amine fragments
ReductionLiAlH4 or similar strong reducersAlcohol derivatives

These transformations highlight the versatility of the compound as a building block in organic synthesis, particularly in the preparation of more complex structures.

Applications in Research and Industry

Synthetic Building Block

tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate serves as a valuable intermediate in organic synthesis. The presence of the bromophenyl group provides a reactive handle for further functionalization through various coupling reactions, making it useful in the synthesis of more complex molecules. Additionally, the protected amine functionality allows for selective transformations in multistep synthetic sequences.

Comparative Analysis with Related Compounds

Structural Analogs

tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate shares structural similarities with several related compounds, but also has distinct differences that influence its properties and reactivity.

CompoundKey SimilaritiesKey Differences
tert-butyl N-[(2-bromothiophen-3-yl)methyl]carbamateBoc-protected amine, bromine substituentThiophene ring vs. phenyl ring, position of carbamoyl group
tert-butyl N-{[(4-bromo-3-methylphenyl)carbamoyl]methyl}carbamateBoc-protected amine, bromophenyl group, carbamoyl linkageAdditional methyl group, different bromine position (para vs. meta)
tert-butyl phenyl(phenylsulfonyl)methylcarbamateBoc-protected amine, phenyl groupLacks bromine, contains phenylsulfonyl group

The comparison with tert-butyl N-{[(4-bromo-3-methylphenyl)carbamoyl]methyl}carbamate (CAS: 1390326-98-3) is particularly relevant, as this compound differs only in the position of the bromine atom and the presence of a methyl group on the phenyl ring. These subtle structural differences can significantly impact reactivity, especially in coupling reactions and interactions with biological targets.

Functional Comparison

When compared to other carbamate derivatives, tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate exhibits distinctive functional properties due to its specific structural features:

  • The meta-position of the bromine creates a different electronic distribution compared to para-substituted analogs

  • The absence of additional substituents (compared to methylated derivatives) results in a simpler reactivity profile

  • The carbamoyl methyl linker provides flexibility that affects the compound's conformational preferences

These functional differences can be important considerations when selecting appropriate building blocks for specific synthetic applications or when designing compounds for biological testing .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator